molecular formula C8H8N2 B8583495 N-Methyl-N'-phenylcarbodiimide CAS No. 4172-91-2

N-Methyl-N'-phenylcarbodiimide

Cat. No.: B8583495
CAS No.: 4172-91-2
M. Wt: 132.16 g/mol
InChI Key: RLEKTPHUQPAOAF-UHFFFAOYSA-N
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Description

N-Methyl-N'-phenylcarbodiimide is a useful research compound. Its molecular formula is C8H8N2 and its molecular weight is 132.16 g/mol. The purity is usually 95%.
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Scientific Research Applications

Applications in Organic Synthesis

2.1 Peptide Synthesis

MPC is extensively used in the synthesis of peptides due to its efficiency in facilitating the formation of amide bonds. It activates carboxylic acids, allowing them to react with amines under mild conditions, which is crucial for synthesizing sensitive biomolecules.

2.2 Coupling Reactions

The compound is also employed in various coupling reactions beyond peptides. It can be used to link different organic molecules, enhancing the synthesis of complex organic compounds.

Application Description
Peptide SynthesisFacilitates amide bond formation between carboxylic acids and amines
Coupling ReactionsLinks diverse organic molecules for complex synthesis

Applications in Biochemistry

3.1 Protein Modification

MPC is utilized for modifying proteins by introducing new functional groups or labels. This is particularly useful in studying protein interactions and dynamics.

3.2 Enzyme Activation

In biochemical research, MPC can activate enzymes by modifying their active sites or stabilizing their structures, thereby enhancing their catalytic efficiency.

Biochemical Application Description
Protein ModificationIntroduces functional groups for interaction studies
Enzyme ActivationEnhances catalytic efficiency through structural stabilization

Pharmaceutical Applications

4.1 Drug Development

In pharmaceutical research, MPC plays a critical role in drug development processes, especially in synthesizing drug candidates that require precise modifications of molecular structures.

4.2 Formulation Enhancement

MPC is used to enhance drug formulations by improving solubility and bioavailability through effective coupling with other pharmaceutical agents.

Pharmaceutical Application Description
Drug DevelopmentFacilitates the synthesis of complex drug candidates
Formulation EnhancementImproves solubility and bioavailability of pharmaceutical agents

Case Studies

5.1 Case Study: Peptide Synthesis

A study demonstrated the successful use of MPC in synthesizing a specific peptide sequence with high yield and purity. The reaction conditions were optimized to minimize side reactions, showcasing MPC's efficiency as a coupling agent.

5.2 Case Study: Protein Modification

In another research project, MPC was employed to modify a therapeutic protein to enhance its stability and activity. The modified protein showed improved interaction with target cells, indicating the potential of MPC in biopharmaceutical applications.

Properties

CAS No.

4172-91-2

Molecular Formula

C8H8N2

Molecular Weight

132.16 g/mol

InChI

InChI=1S/C8H8N2/c1-9-7-10-8-5-3-2-4-6-8/h2-6H,1H3

InChI Key

RLEKTPHUQPAOAF-UHFFFAOYSA-N

Canonical SMILES

CN=C=NC1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 2.05 g of N-methyl-N'-phenylchloroformamidine hydrochloride in 8 ml of chloroform is added, at 10°-12° C., to 6 g of 20% strength sodium hydroxide solution. The mixture is stirred for 10 minutes, the organic phase is separated off, the aqueous phase is extracted twice more with chloroform and the combined organic phases are dried over K2CO3. After filtering off the desiccant, the solution is subjected to further reaction without isolating the carbodiimide.
Name
N-methyl-N'-phenylchloroformamidine hydrochloride
Quantity
2.05 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.